Dactolisib

Content Navigation

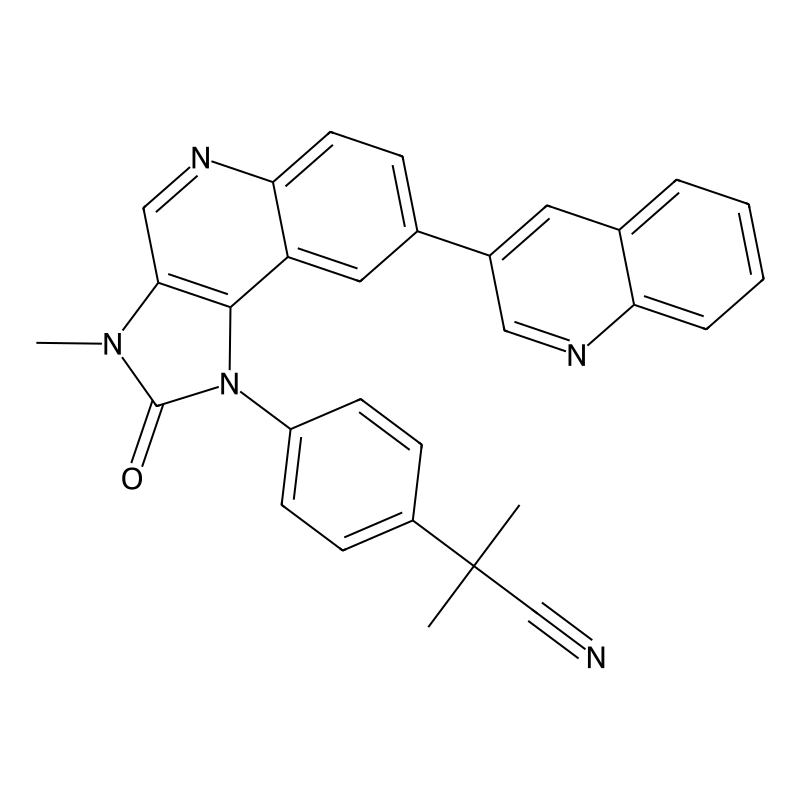

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Dactolisib mechanism of action PI3K mTOR inhibition

Mechanism of Action: Detailed Signaling Pathway

Dactolisib exerts its effects by directly inhibiting the activity of PI3K and mTOR kinases, which are pivotal nodes in a critical pro-survival signaling pathway.

This compound inhibits PI3K and mTOR complexes to block oncogenic signaling.

Inhibition of this pathway by this compound leads to multifaceted antitumor effects [1] [2]:

- Cell Cycle Arrest: this compound induces a G1-phase arrest by preventing the mTOR-driven synthesis of proteins required for cell cycle progression [1] [3].

- Induction of Apoptosis: By lowering the levels of anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic signals, this compound promotes programmed cell death [1].

- Reduced Metastatic Potential: The drug attenuates the migration and invasion capabilities of cancer cells, likely through interference with pathway-driven cytoskeletal remodeling [1].

Key Preclinical Evidence and Experimental Data

Extensive in vitro and in vivo studies have characterized the antitumor activity of this compound across various cancer types, both as a single agent and in combination with other therapies.

Quantitative Data on Cellular Effects

The following table consolidates key findings from preclinical studies in glioblastoma (GBM) and gastric cancer (GC) models [1] [2].

| Cancer Model | Treatment | Effect on Cell Viability | Effect on Apoptosis | Key Molecular Changes |

|---|---|---|---|---|

| GBM Cells (A172) | TMZ+RT | Reduced | Induced | - |

| | TMZ+RT+ this compound | Enhanced reduction | Significantly enhanced (44.5% vs 30.3% without this compound) | ↑ p27, ↓ Bcl-2, ↓ p-AKT, ↓ mTOR [1] | | GBM Cells (T98G - TMZ resistant) | TMZ+RT+ this compound | Enhanced reduction | Enhanced | ↓ MGMT protein expression [1] | | PTX-Resistant GC Cells (HGC-27R) | this compound alone | Significant suppression | Induced | ↓ p-AKT, ↓ p-S6; Reversal of EMT markers [2] |

Detailed Experimental Protocols

To help contextualize the data, here are the methodologies used in the key studies cited above.

1. Cell Viability and Cytotoxicity Assay (from [1])

- Objective: To determine the effect of this compound, alone and combined with standard care (TMZ+RT), on GBM cell viability.

- Cell Lines: Human GBM lines A172, SHG44, T98G.

- Compounds: this compound (doses: 10 nM, 40 nM), Temozolomide (TMZ, 100 µM).

- Procedure:

- Cells are seeded in plates and allowed to adhere.

- Treatments are applied: DMSO (control), TMZ alone, this compound alone, TMZ+RT, TMZ+RT+this compound.

- After incubation, the CCK-8 assay solution is added to each well.

- Absorbance is measured at 450 nm to determine the number of viable cells.

- Analysis: Dose-response and time-course curves are generated to calculate IC₅₀ values.

2. Apoptosis Analysis by Flow Cytometry (from [1])

- Objective: To quantify the pro-apoptotic effect of treatments.

- Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) after treatment.

- Procedure:

- Cells are harvested and washed after a 24-hour treatment (e.g., with 20 nM this compound + 100 µM TMZ + RT).

- The cell pellet is resuspended in binding buffer.

- Annexin V-FITC and PI are added, followed by incubation in the dark.

- Cell suspension is analyzed by flow cytometry.

- Analysis: Cells are categorized as live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), or necrotic (Annexin V-/PI+).

3. Western Blotting for Pathway Analysis (from [1] [2])

- Objective: To assess changes in protein expression and phosphorylation in key pathway components.

- Procedure:

- Total protein is extracted from treated and control cells.

- Protein concentration is determined, and equal amounts are separated by SDS-PAGE gel electrophoresis.

- Proteins are transferred to a PVDF or nitrocellulose membrane.

- The membrane is blocked and then incubated with primary antibodies (e.g., against p-AKT, mTOR, p27, Bcl-2, MGMT).

- After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is applied.

- Protein bands are visualized using chemiluminescence detection.

- Analysis: Band intensity is quantified to compare expression levels between treatment groups.

Clinical Translation and Challenges

While this compound showed promising preclinical activity, its clinical development has faced significant challenges.

| Cancer Type | Clinical Trial Phase | Key Findings / Status |

|---|---|---|

| Advanced Solid Tumors | Phase Ib | Combination with everolimus showed limited efficacy and poor tolerability. Common toxicities: fatigue, diarrhea, nausea, mucositis, elevated liver enzymes [4]. |

| Advanced Pancreatic NET (pNET) | Phase II | Terminated due to insufficient normal tissue tolerance [5]. |

| Advanced Renal Cell Carcinoma | Phase I | Terminated prematurely due to toxicity and lack of clinical efficacy [5]. |

| HER2- Negative Breast Cancer | Phase Ib/II | Completed, but results not prominently reported [5]. |

| Post-Exposure Prophylaxis for COVID-19 | - | Investigated as RTB101 [6]. |

The primary hurdles for this compound have been its challenging safety profile and low oral bioavailability, which are linked to gastrointestinal-specific toxicity and high inter-patient variability in drug exposure [4]. A phase Ib study also highlighted a significant drug-drug interaction, where this compound decreased the clearance of everolimus, complicating combination regimens [4].

Conclusion

This compound is a well-characterized dual PI3K/mTOR inhibitor with a strong mechanistic rationale and robust preclinical data demonstrating its efficacy in sensitizing cancer cells to chemotherapy and radiotherapy, and in overcoming drug resistance. However, its transition to clinical practice has been hampered by pharmacokinetic limitations and toxicity. Despite these setbacks, this compound remains a valuable tool compound for understanding PI3K/mTOR pathway biology. Its development journey underscores the importance of optimizing drug-like properties in tandem with target potency for successful cancer drug development.

References

- 1. The dual PI3K/mTOR inhibitor this compound elicits anti-tumor ... [pmc.ncbi.nlm.nih.gov]

- 2. Dual PI3K/mTOR inhibitor BEZ235 as a promising ... [nature.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor ... [link.springer.com]

- 5. This compound [en.wikipedia.org]

- 6. This compound | Ligand page [guidetopharmacology.org]

Mechanism of Action and Quantitative Inhibition

Dactolisib acts as a dual ATP-competitive inhibitor. It simultaneously targets the ATP-binding pockets of all four class I PI3K isoforms and the mTOR kinase, inhibiting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) [1] [2]. This dual action is crucial because it can prevent the reactivation of AKT that often occurs with mTORC1-only inhibitors [2].

The table below summarizes its inhibitory activity (IC50 values) from cell-free assays, demonstrating potent inhibition of its primary targets [3] [1].

| Target | IC₅₀ (nM) |

|---|---|

| PI3K p110α | 4 nM |

| PI3K p110γ | 5 nM |

| PI3K p110δ | 7 nM |

| mTOR (p70S6K) | 6 nM |

| PI3K p110β | 75 nM |

| mTOR (MedChemExpress) | 20.7 nM |

| ATR | 21 nM |

This potent inhibition effectively suppresses the downstream PI3K/AKT/mTOR signaling cascade, as shown in the following pathway:

Cellular and Preclinical Effects

In vitro, this compound exhibits potent anti-proliferative activity across a wide range of human cancer cell lines. The effects are primarily cytostatic, inducing G1 phase cell cycle arrest by reducing the expression of cyclin D1 and D3 [4]. It can also induce autophagy and, in combination with other agents, promote apoptosis [3] [4].

The table below shows sample growth inhibition (GI₅₀/IC₅₀) data across various cell lines [3].

| Cell Line | Cancer Type | GI₅₀ / IC₅₀ |

|---|---|---|

| MCF7 | Breast Cancer | 0.73 µM (IC₅₀) |

| HCT116 | Colorectal Cancer | 1.16 µM (IC₅₀) |

| U87MG | Glioblastoma | 1.32 µM (IC₅₀) |

| A549 | Lung Cancer | 10.14 nM (IC₅₀) |

| PC3 | Prostate Cancer | 5.09 nM (IC₅₀) |

However, promising in vitro results have not reliably translated in vivo. In orthotopic glioblastoma mouse models, this compound failed to inhibit tumor growth or provide a survival benefit despite its efficacy in cell cultures [5]. This was accompanied by significant systemic toxicity, including elevated blood glucose, increased liver enzymes (ALT), diarrhea, and skin rash [5].

Clinical Development and Challenges

This compound was the first PI3K inhibitor to enter clinical trials in 2006 [6]. However, its development across multiple cancer indications has been largely terminated due to significant challenges.

A phase II trial in patients with advanced pancreatic neuroendocrine tumors (pNET) compared this compound to everolimus. The results were unfavorable for this compound [7]:

- Median Progression-Free Survival (PFS): 8.2 months for this compound vs. 10.8 months for everolimus.

- Tolerability: 83.9% of patients on this compound experienced grade 3/4 adverse events, and discontinuations due to adverse events were twice as frequent (38.7%) compared to the everolimus group (16.1%) [7].

The clinical development of this compound was ultimately halted across all oncology indications due to an unfavorable safety profile and unpredictable bioavailability [7]. Other clinical trials noted severe toxicities such as mucositis, gastrointestinal-specific toxicity, and a lack of clinical efficacy in patients with advanced renal cell carcinoma [6] [2].

Example Experimental Protocols

For researchers, the methodology from published studies provides a reliable guide for in vitro experimentation.

Cell Viability and Proliferation Assay (MTS/WST-1)

This protocol is used to determine the anti-proliferative effect and IC₅₀ of this compound [5] [4].

- Seed cells in a 96-well plate (e.g., 1,000-5,000 cells/well) and allow them to adhere for 24 hours.

- Prepare this compound: Create a 10 mM stock solution in 100% DMSO, then serially dilute in cell culture medium to the desired concentration range (e.g., from 1 nM to 250 nM). Include a DMSO vehicle control.

- Treat cells with the drug-containing medium for a set period (e.g., 72 hours).

- Add MTS/WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

- Measure absorbance at 490 nm using a plate reader.

- Calculate viability relative to the untreated control and use software (e.g., GraphPad Prism) to generate dose-response curves and determine IC₅₀ values.

Western Blot Analysis for Target Engagement

This protocol confirms the inhibition of the PI3K/AKT/mTOR pathway by this compound [5] [4].

- Treat cells with this compound (e.g., at various doses for a few hours or 24 hours).

- Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Separate proteins by SDS-PAGE and transfer them to a polyvinylidene membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST.

- Incubate with primary antibodies (e.g., against p-AKT Ser473, total AKT, p-S6K, p-4E-BP1) overnight at 4°C.

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect signals using enhanced chemiluminescence (ECL) reagent. Expected outcome: a dose-dependent decrease in phosphorylation of AKT (S473) and its downstream substrates.

Conclusion for Researchers

This compound serves as a potent and well-characterized tool compound for preclinical research to investigate dual PI3K/mTOR inhibition. Its strong rationale and clear mechanistic action are valuable for in vitro studies. However, its poor pharmacokinetics and significant toxicity profile, which led to the failure of its clinical translation, provide a critical cautionary tale for drug development efforts in this pathway.

References

- 1. This compound (BEZ235) | PI3K/mTOR Inhibitor [medchemexpress.com]

- 2. BEZ235 - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. This compound (BEZ235) | PI3K inhibitor | Mechanism | Concentration [selleckchem.com]

- 4. The dual PI3K/mTOR inhibitor BEZ235 restricts the growth ... [jeccr.biomedcentral.com]

- 5. This compound (NVP-BEZ235) toxicity in murine brain tumour models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [en.wikipedia.org]

- 7. Phase II Study of BEZ235 versus Everolimus in Patients ... [pmc.ncbi.nlm.nih.gov]

Dactolisib PI3K Akt mTOR signaling pathway

Mechanism of Action and Pathway

Dactolisib simultaneously inhibits PI3K and mTOR by competitively binding to their ATP-binding sites, a feat possible due to the structural similarities of their catalytic domains [1] [2]. This dual action comprehensively suppresses the PI3K/Akt/mTOR signaling cascade.

- Pathway Inhibition: It targets all Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ) and both mTOR complexes (mTORC1 and mTORC2) [1] [3].

- Cellular Consequences: This leads to the downregulation of phosphorylated Akt (p-AKT) and downstream effectors like p-p70S6K, causing cell cycle arrest and inhibiting cancer cell growth, survival, and proliferation [3] [4].

The following diagram illustrates the PI3K/Akt/mTOR pathway and how this compound exerts its inhibitory effect.

Preclinical Evidence & Experimental Data

Extensive in vitro and in vivo studies demonstrate the potent anti-cancer effects of this compound across various cancer types.

- In Vitro Efficacy: this compound inhibits cell viability and induces apoptosis in a dose- and time-dependent manner across various cancer cell lines, including glioblastoma (GBM), hepatocellular carcinoma (HCC), and breast cancer [3] [4].

- Synergy with Standard Therapies: In GBM models, this compound enhanced the efficacy of standard care (temozolomide chemotherapy + radiotherapy), further reducing cell viability and significantly inhibiting cell migration and invasion [3].

- In Vivo Efficacy and Toxicity: While this compound inhibited tumor growth and prolonged survival in orthotopic GBM xenograft models [3], other studies reported severe side effects at effective doses, including elevated blood glucose, increased liver enzymes (ALT), diarrhea, and skin rash [5].

The table below summarizes key experimental findings from the literature.

| Cancer Model | Experimental Findings | Reported IC₅₀ / Dosage |

|---|

| Glioblastoma (GBM) In vitro [3] | Dose-dependent inhibition of cell viability; enhanced TMZ+RT effects; induced apoptosis; attenuated migration/invasion. | ~20 nM (cell viability) | | Hepatocellular Carcinoma (HCC) In vitro [4] | Inhibited cell growth and induced apoptosis; treatment-induced autophagy was a pro-survival mechanism. | Low nanomolar range (cell growth) | | Glioblastoma (GBM) In vivo (rodent xenograft) [3] | Oral administration combined with TMZ+RT inhibited tumor growth and prolonged survival. | 40-50 mg/kg/day (oral) | | Glioblastoma (GBM) In vivo (rodent xenograft) [5] | No survival benefit or tumor growth inhibition observed; severe systemic toxicity was reported. | - |

Clinical Translation and Challenges

The journey of this compound from promising preclinical results to clinical application highlights significant hurdles.

- Toxicity Profile: Clinical and pre-clinical observations consistently report significant adverse effects, including hyperglycemia, diarrhea, skin rash, and liver toxicity, which have limited its development and potential for clinical use [5].

- Resistance Mechanisms: Cancer cells can activate survival pathways to counteract this compound. A key finding is that this compound induces protective autophagy (a cellular recycling process) in hepatocellular carcinoma cells. Combining this compound with autophagy inhibitors (e.g., 3-MA or Atg5 siRNA) significantly enhanced cancer cell apoptosis [4].

- Current Status: The significant toxicity observed in vivo has rendered its clinical utility questionable [5]. Research efforts have since pivoted towards developing next-generation inhibitors with improved safety profiles.

Future Perspectives and Conclusions

While this compound served as a foundational proof-of-concept for dual PI3K/mTOR inhibition, the field has evolved to address its limitations.

- Next-Generation Inhibitors: The structural insights gained from compounds like this compound have informed the design of newer, more specific inhibitors. Examples include gedatolisib (in Phase III trials for breast cancer) and other agents in development that aim for better efficacy and reduced toxicity [1] [6].

- Combination Therapies: Research suggests that to overcome resistance, future strategies should consider rational combinations, such as dual inhibitors with autophagy blockers [4] or other targeted agents, particularly in cancers driven by specific pathway alterations like the AAMDC oncogene in breast cancer [7].

References

- 1. Recent Advances in Dual PI / 3 Inhibitors for Tumour Treatment... K mTOR [pmc.ncbi.nlm.nih.gov]

- 2. Novel anticancer inhibitors targeting the PI3K/Akt/mTOR ... [sciencedirect.com]

- 3. The dual PI / 3 inhibitor K elicits anti-tumor... | Oncotarget mTOR this compound [oncotarget.com]

- 4. Dual PI / 3 inhibitor NVP-BEZ235-induced apoptosis of... K mTOR [spandidos-publications.com]

- 5. (NVP-BEZ235) toxicity in murine brain tumour models this compound [bmccancer.biomedcentral.com]

- 6. PI3K Inhibitors Clinical Trials Analysis 2025 [theglobeandmail.com]

- 7. The oncogene AAMDC links PI - 3 - K signaling with metabolic... AKT mTOR [nature.com]

Dactolisib pharmacokinetics absorption distribution metabolism

Quantitative Pharmacokinetic Data Summary

The table below summarizes the key pharmacokinetic parameters of Dactolisib observed in clinical trials.

| Parameter | Findings & Values | Study Context |

|---|---|---|

| Absorption & Oral Bioavailability | Dose-proportional increases in C~max~ and AUC~0-24~; high inter-individual variability; low oral bioavailability noted [1] [2]. | Phase Ib in advanced solid tumors [1] [2]. |

| Dose-Proportionality Range | 200 mg to 800 mg, administered once daily [2]. | Phase Ib in advanced solid tumors [2]. |

| Recommended Phase II Dose (RP2D) | 300 mg, taken twice daily (BID) [3]. | Phase I in relapsed/refractory acute leukemia [3]. |

| Drug-Drug Interaction | Significantly increased everolimus C~max~ and AUC~0-24~; decreased everolimus clearance to 13.41 L/h [1] [2]. | Phase Ib combo trial with everolimus [1] [2]. |

Experimental Protocols from Clinical Studies

Here are the methodologies used in key clinical trials to generate the pharmacokinetic data.

Phase I Study in Acute Leukemia

- Objective: To determine the Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) of this compound in patients with relapsed or refractory acute leukemia [3].

- Dosing Schedule: this compound was administered orally at 300 mg or 400 mg, twice daily (BID), in 28-day cycles [3].

- Response Assessment: Tumor response was assessed at the end of Cycle 1 (Day 29) and after every subsequent cycle [3].

- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The study included analysis of BEZ235 plasma levels and its pharmacodynamic effects by measuring the phosphorylation of downstream pathway targets like AKT, S6, and 4EBP1 [3].

Phase Ib Study in Advanced Solid Tumors (Combination with Everolimus)

- Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound in combination with everolimus in patients with advanced solid tumors [2].

- Dosing Schedule: this compound was administered orally once daily at escalating doses of 200 mg, 400 mg, and 800 mg, along with a fixed 2.5 mg daily dose of everolimus in 28-day cycles [2].

- Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected pre-dose and at multiple time points post-dose (1, 2, 4, 6, 8, and 24 hours) [2].

- Bioanalytical Method: Concentrations of both this compound and everolimus in patient plasma were determined using validated high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) methods [2].

Mechanism of Action and Signaling Pathway

This compound is a dual ATP-competitive inhibitor that simultaneously targets Class I PI3K and mTOR complexes 1 and 2 (mTORC1/2) [4] [3]. The following diagram illustrates the signaling pathway it inhibits.

This compound inhibits the PI3K/AKT/mTOR pathway by targeting PI3K and mTORC1/2.

Key Insights and Data Gaps

- Clinical Development Status: The available data comes from early-phase trials. The development of this compound in several contexts, such as metastatic castration-resistant prostate cancer, was discontinued due to a challenging safety profile and poor tolerability [5].

- Significant Data Gaps: The search results do not provide specific details on several core ADME parameters, including volume of distribution, protein binding, metabolic routes, half-life, and clearance. The metabolism and excretion pathways of this compound remain uncharacterized in the public sources accessed [6].

- Focus on Clinical PK: The existing data primarily describes macroscopic clinical pharmacokinetics (like exposure and variability) rather than the fundamental physiological processes of absorption, distribution, and elimination.

References

- 1. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor this compound ... [pmc.ncbi.nlm.nih.gov]

- 3. A phase I study of a dual PI3-kinase/mTOR inhibitor BEZ235 ... [bmcpharmacoltoxicol.biomedcentral.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 6. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

Dactolisib combination therapy temozolomide radiotherapy glioblastoma

Application Note: Dactolisib Combination Therapy for Glioblastoma

Scientific Rationale

The standard of care (SOC) for GBM—maximal surgical resection followed by RT and concomitant TMZ—has limited efficacy, with a 5-year survival rate of less than 10% [1]. A key driver of treatment failure is the hyperactivation of the PI3K/Akt/mTOR signaling pathway, which promotes cell survival, proliferation, and resistance to TMZ [1] [2]. This compound (NVP-BEZ235) is an orally administered, potent dual inhibitor of PI3K and mTOR. Preclinical studies indicate that it can sensitize GBM cells to the cytotoxic effects of TMZ and RT, thereby enhancing anti-tumor activity [1].

Key Preclinical Evidence

The following table summarizes the synergistic effects of this compound combined with TMZ and RT across various experimental models:

Table 1: Summary of Preclinical Efficacy of this compound Combination Therapy

| Experimental Model | Key Findings | Proposed Mechanisms | Citation |

|---|

| In Vitro (Human GBM cell lines: A172, SHG44, T98G) | - Significant reduction in cell viability.

- Enhanced pro-apoptotic effect (e.g., 44.5% apoptosis in A172 cells).

- Attenuated cell migration and invasion. | - Inhibition of p-AKT and mTOR.

- Upregulation of p27.

- Downregulation of Bcl-2 and MGMT. | [1] | | In Vivo (Orthotopic xenograft models) | - Oral this compound combined with TMZ+RT inhibited tumor growth.

- Prolonged survival in rat models. | - Successful inhibition of the PI3K/mTOR pathway in vivo. | [1] | | In Vivo (Murine models) | - No survival benefit or inhibition of tumour growth observed.

- Significant toxicity noted (e.g., hyperglycemia, elevated liver enzymes, dermatitis). | - The anti-neoplastic efficacy in vitro did not translate, potentially due to toxicity. | [3] |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the proposed molecular mechanism by which this compound enhances the efficacy of TMZ and RT.

Experimental Protocol

This protocol outlines the methodology for evaluating the efficacy of this compound in combination with TMZ and RT in preclinical GBM models.

In Vitro Assessment

4.1.1 Cell Viability and Cytotoxicity Assay

- Cell Lines: Use a panel of human GBM cell lines (e.g., A172, T98G, U87). Including a TMZ-resistant line like T98G (with high MGMT expression) is critical [1] [3].

- Reagents: this compound (e.g., Selleckchem), Temozolomide, Cell culture media.

- Procedure:

- Data Analysis: Calculate IC₅₀ values for this compound alone and in combination. Use the Combination Index (CI) method to determine synergism.

4.1.2 Apoptosis Analysis via Flow Cytometry

- Reagents: Annexin V-FITC/PI Apoptosis Detection Kit.

- Procedure:

- Treat cells (e.g., with 20 nM this compound, 100 µM TMZ, and RT) for 24 hours [1].

- Harvest cells, wash, and stain with Annexin V and Propidium Iodide (PI) according to the kit protocol.

- Analyze using a flow cytometer. Annexin V+/PI- cells indicate early apoptosis; Annexin V+/PI+ indicates late apoptosis/necrosis.

4.1.3 Protein Expression Analysis via Western Blotting

- Target Proteins: p-AKT (Ser473), total AKT, mTOR, p27, Bcl-2, MGMT [1].

- Procedure:

- Lyse cells after treatment.

- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

- Block membrane and incubate with primary antibodies overnight at 4°C.

- Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.

- Expected Outcome: Combination treatment should show reduced p-AKT and Bcl-2, and increased p27 compared to SOC alone [1].

In Vivo Assessment

4.2.1 Orthotopic Glioblastoma Xenograft Model

- Animals: Immunocompromised rats (e.g., nude rats) or mice (e.g., NOD/SCID) [1] [3].

- Tumor Implantation: Implant human GBM cells (e.g., U87) or patient-derived xenograft (PDX) cells intracranially to maintain tumor microenvironment relevance [3].

- Dosing Regimen:

- This compound: Administer orally via gavage. A reported dose is 50 mg/kg, but this requires optimization due to toxicity concerns [3].

- TMZ: Administer orally (e.g., 5-50 mg/kg) based on your established model.

- Radiotherapy: Deliver focal RT to the brain (e.g., 2 Gy per fraction for 5 days) during the TMZ/dactolisib course.

- Endpoint Analysis:

- Primary: Overall survival (OS).

- Secondary: Tumor volume measurement via bioluminescence imaging, histopathological analysis of harvested brains.

Critical Considerations & Toxicity

While the therapeutic promise is significant, translating this compound to the clinic faces a major hurdle: systemic toxicity. Independent studies have reported severe adverse effects in murine models, including:

- Elevated blood glucose and liver enzymes (ALT) [3]

- Diarrhea, skin rash, and hair loss (alopecia) [3] These findings underscore the necessity for a therapeutic window optimization and robust safety pharmacology studies before clinical application.

Conclusion for Researchers

The combination of this compound with TMZ and RT demonstrates compelling preclinical efficacy by targeting the PI3K/mTOR pathway to overcome key resistance mechanisms in GBM. However, the discordance between robust in vitro results and significant in vivo toxicity [1] [3] highlights a critical challenge. Future work should focus on:

- Optimizing Dosing Schedules: Exploring intermittent dosing or lower concentrations to mitigate toxicity.

- Improving Delivery: Investigating novel formulations (e.g., nanoparticle-based) or local delivery systems to enhance brain targeting and reduce systemic exposure.

- Identifying Biomarkers: Validating p-AKT suppression, p27 induction, and MGMT status as predictive biomarkers of response in in vivo models.

References

Dactolisib dose concentration in vitro cell culture

Dactolisib In Vitro Dosing Concentrations

The table below summarizes effective in vitro concentrations of this compound from recent studies to help you plan your experiments.

| Cell Line / System | Experimental Context | Reported Effective Concentration (IC₅₀, GI₅₀, etc.) | Key Findings & Experimental Duration | Source |

|---|---|---|---|---|

| GBM Cell Lines (A172, SHG44, T98G) | Monotherapy & Combination with Temozolomide (TMZ) & Radiotherapy (RT) | 20-40 nM (dose-dependent effect); 10-12 nM (average GI₅₀ in PTEN-null lines) | Inhibited cell viability, induced apoptosis, attenuated migration/invasion; enhanced TMZ+RT effect. (24-72 hours) | [1] [2] |

| Prostate Cancer (PC3 cells) | Monotherapy & Combination with GANT61 (Hedgehog inhibitor) | 1.0 µM (GI₅₀) | Showed dose-dependent cytotoxicity; reduced p-AKT, pS6K1, cyclin D1, and VEGF1 protein levels. (72 hours) | [3] |

| Non-Small Cell Lung Cancer (A549, H460) | Combination with Sericin (Natural Protein) | Combination IC₅₀: 31.9 µg/mL (A549) & 47.9 µg/mL (H460) (in combination with sericin) | Combination allowed for dose reduction and showed augmented caspase-3 levels, indicating enhanced apoptosis. | [4] |

| Breast Cancer Cell Panel (28 lines) | Comparison with other PAM pathway inhibitors | Average GR₅₀ = 12 nM (more potent than single-node inhibitors) | Gedatolisib, a related pan-PI3K/mTOR inhibitor, was used as a benchmark, showing high potency. | [5] |

Detailed Experimental Protocols

Here are methodologies for key experiments using this compound, as cited in the literature.

Cell Viability and Cytotoxicity Assay (CCK-8 & MTS)

This protocol is adapted from studies on glioblastoma and prostate cancer cells [1] [3] [6].

- Principle: Metabolically active cells reduce the tetrazolium salt (WST-8 in CCK-8 or MTS) to a colored formazan product, which is quantified spectrophotometrically.

- Procedure:

- Cell Seeding: Plate cells at an optimized density (e.g., 3,000-10,000 cells/well for a 96-well plate) in complete growth medium. Allow cells to adhere for 24 hours.

- Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and not exceed 0.1-0.5%. Replace the seeding medium with the drug-containing medium.

- Incubation: Incubate cells with this compound for the desired period (e.g., 48-72 hours).

- Viability Measurement:

- For CCK-8 assay, add 10 µL of CCK-8 solution directly to each well and incubate for 1-4 hours.

- For MTS assay, add 20 µL of MTS solution to each well and incubate for 1-4 hours.

- Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader. Cell viability is calculated relative to untreated control cells.

Pro-apoptotic Analysis by Flow Cytometry

This method was used to demonstrate enhanced apoptosis in glioblastoma cells when this compound was combined with standard therapy [1] [6].

- Principle: Apoptotic cells externalize phosphatidylserine, which binds to Annexin V. Propidium iodide (PI) stains necrotic and late apoptotic cells.

- Procedure:

- Treatment & Harvest: Treat cells (e.g., in 6-well plates) with this compound alone or in combination for 24 hours. Harvest cells using trypsin without EDTA.

- Staining: Wash cells with PBS and resuspend in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

- Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour. The cell populations are distinguished as:

- Annexin V-FITC-/PI-: Viable cells.

- Annexin V-FITC+/PI-: Early apoptotic cells.

- Annexin V-FITC+/PI+: Late apoptotic cells.

- Annexin V-FITC-/PI+: Necrotic cells.

Cell Migration and Invasion Assays

These assays were critical in showing this compound's anti-metastatic potential in glioblastoma [1].

- Wound Healing (Migration) Assay:

- Create a scratch ("wound") in a confluent cell monolayer using a sterile pipette tip.

- Wash away detached cells and add fresh medium containing this compound.

- Capture images of the wound at 0 hours and at regular intervals (e.g., 24, 48 hours).

- Quantify the percentage of wound closure compared to the control group.

- Transwell (Invasion) Assay:

- Coat the upper chamber of a Transwell insert with Matrigel to simulate the extracellular matrix.

- Seed serum-starved cells into the upper chamber with a medium containing this compound. Place a medium with chemoattractant (e.g., 10% FBS) in the lower chamber.

- After 24-48 hours of incubation, remove non-invaded cells from the upper membrane surface.

- Fix, stain, and count the cells that have invaded through the Matrigel and membrane to the lower surface.

Practical Considerations for Researchers

- Drug Preparation: this compound has limited solubility. A common practice is to prepare a 5-10 mM stock solution in 100% DMSO and store it at -20°C. Further dilutions should be made in cell culture medium immediately before use [2] [4].

- Combination Therapy is Promising: Multiple studies indicate that this compound shows enhanced efficacy at lower, potentially less toxic doses when used in combination with other agents, such as chemotherapy, radiotherapy, or natural compounds like sericin [1] [4] [3].

- Mechanistic Validation: To confirm on-target effects, assess the inhibition of the PI3K/mTOR pathway by Western blotting for key markers like phospho-AKT (Ser473), phospho-S6K, and mTOR [1] [6].

This compound Mechanism and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and a generalized workflow for its application in in vitro experiments.

Important Notes on Toxicity and Clinical Status

While this compound shows potent in vitro anti-tumor activity, you should be aware that its clinical development has been challenging. In vivo studies in murine models reported significant toxicity, including hyperglycemia, elevated liver enzymes, diarrhea, and skin rash [6] [7]. These adverse effects have halted the clinical development of this compound for several cancer types [5] [7]. This underscores the importance of careful dosing in pre-clinical research and the potential need for combination strategies to improve its therapeutic window.

I hope these application notes and protocols provide a solid foundation for your research. If you require information on a specific cell type or assay not covered here, please feel free to ask.

References

- 1. The dual PI3K/mTOR inhibitor this compound elicits anti-tumor ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (BEZ235) Datasheet [selleckchem.com]

- 3. Unraveling the therapeutic potential of GANT61/Dactolisib ... [pmc.ncbi.nlm.nih.gov]

- 4. Repurposing of sericin combined with this compound or vitamin D to... [nature.com]

- 5. Gedatolisib shows superior potency and efficacy versus ... [nature.com]

- 6. (NVP-BEZ235) toxicity in murine brain tumour models this compound [bmccancer.biomedcentral.com]

- 7. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

Dactolisib Blood-Brain Barrier Penetration: Application Notes and Experimental Protocols for Glioma Research

Introduction

Dactolisib (NVP-BEZ235) is an imidazoquinoline derivative functioning as a dual PI3K/mTOR inhibitor that has demonstrated significant potential in preclinical neuro-oncology research. As glioblastoma (GBM) remains one of the most aggressive primary brain tumors with a dismal prognosis (5-year survival rate <10%) despite standard care involving temozolomide (TMZ) and radiotherapy, novel therapeutic approaches are urgently needed. The PI3K/mTOR signaling pathway is frequently hyperactivated in GBM and contributes to therapeutic resistance, making it an attractive target for molecular therapy. However, the effectiveness of CNS-targeted compounds is largely dependent on their ability to cross the blood-brain barrier (BBB) - a major challenge in neuro-therapeutics development. These application notes provide comprehensive experimental data and methodologies regarding this compound's BBB penetration capabilities and its application in glioma models, supporting researchers in evaluating this compound for neuro-oncology investigations [1] [2].

Table 1: Fundamental Properties of this compound (NVP-BEZ235)

| Property | Specification |

|---|---|

| Chemical Name | This compound (NVP-BEZ235) |

| Molecular Weight | 470 Da |

| Mechanism of Action | Dual PI3K/mTOR inhibitor |

| Primary Targets | Class I PI3K isoforms (p110α, β, γ, δ), mTORC1, mTORC2 |

| PI3K p110α IC₅₀ | <400 nM |

| Administration Route | Oral |

| Development Status | Phase I/II clinical trials (solid tumors) |

Blood-Brain Barrier Penetration Data

Quantitative Penetration Metrics

The BBB penetration capacity of this compound has been evaluated in multiple preclinical studies, with results supporting its potential for targeting intracranial tumors. While comprehensive quantitative data specifically for this compound is somewhat limited in publicly available literature, evidence suggests it does achieve therapeutically relevant concentrations in brain tissue. In orthotopic xenograft models, oral administration of this compound demonstrated significant anti-tumor activity and survival benefit, implying effective brain exposure. Researchers should note that the BBB integrity in high-grade gliomas is often compromised (forming what is sometimes called the blood-brain tumor barrier, BBTB), potentially enhancing local drug penetration in tumor areas compared to healthy brain tissue [1] [3] [4].

Table 2: Blood-Brain Barrier Penetration Assessment of PI3K/mTOR Inhibitors

| Compound | Brain-to-Plasma Ratio | Experimental Model | Key Findings |

|---|---|---|---|

| This compound | Limited specific quantitative data | Orthotopic glioma models | Achieved therapeutic concentrations in brain; inhibited tumor growth and prolonged survival |

| DS7423 | 0.1 (total concentrations) | Mouse pharmacokinetic study | Crossed BBB; potent suppression of PI3K pathway biomarkers in brain |

| BKM120 | Documented penetration | Preclinical models | Anti-proliferative and pro-apoptotic effects in GBM cell lines |

Experimental Evidence of CNS Activity

Multiple lines of experimental evidence support the CNS activity of this compound despite the challenge of BBB penetration:

In orthotopic xenograft models of glioblastoma, oral this compound combined with TMZ and radiotherapy significantly inhibited tumor growth and prolonged survival, indicating effective target engagement in the CNS [1] [4]

Protein microarray and western blot analyses of brain tumor tissues from treated animals showed significant reduction in phosphorylated AKT and mTOR expression, demonstrating effective pathway inhibition [1]

Dose-dependent cytotoxicity was observed across multiple glioma cell lines (A172, SHG44, T98G) at nanomolar concentrations, with enhanced pro-apoptotic effects when combined with standard care [1]

Research indicates that appropriate this compound concentrations can cross the BBB, particularly when considering the disrupted BBB in high-grade gliomas and following neurosurgical intervention [1]

Experimental Protocols

Protocol 1: Pharmacokinetic Assessment of BBB Penetration

3.1.1 Study Design

This protocol outlines a comprehensive approach to quantify this compound penetration across the BBB in rodent models.

- Animals: Use 8-10 week old immunocompromised mice (e.g., nude mice or SCID mice) for xenograft studies; minimum n=6 per time point for statistical power

- Dosing: Administer this compound via oral gavage at 6 mg/kg (or relevant clinical equivalent) suspended in appropriate vehicle

- Sample Collection: Collect blood (via cardiac puncture) and brain tissues at predetermined time points (1, 2, 4, 6, 8, 24 hours post-administration)

- Tissue Processing:

- Centrifuge blood samples at 5,000 × g for 10 min to separate plasma

- Perfuse animals with ice-cold saline to remove blood from cerebral vasculature

- Dissect brain regions of interest; homogenize in appropriate buffer (e.g., phosphate-buffered saline or methanol:water mixture)

- Store all samples at -80°C until analysis

3.1.2 Bioanalytical Method

- Sample Extraction: Use protein precipitation with acetonitrile (3:1 ratio) followed by centrifugation at 14,000 × g for 15 min

- LC-MS/MS Analysis:

- Chromatography: Reverse-phase C18 column (2.1 × 50 mm, 1.8 μm)

- Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile

- Flow Rate: 0.3 mL/min

- Detection: Multiple reaction monitoring (MRM) transitions specific for this compound

- Quantification: Prepare standard curves in blank plasma and brain homogenate; calculate brain-to-plasma ratio based on AUC values

3.1.3 Pharmacodynamic Assessment

- Biomarker Analysis: Assess PI3K pathway modulation in brain tissues via:

- Western blotting for p-AKT (Ser473), total AKT, p-S6, and total S6

- Immunohistochemistry for pathway markers on formalin-fixed paraffin-embedded sections

- Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental methods

Protocol 2: Efficacy Assessment in Orthotopic Glioma Models

3.2.1 Intracranial Implantation

- Cell Preparation: Use human glioma cells (U87MG, A172, or patient-derived GSCs) in logarithmic growth phase

- Implantation:

- Anesthetize mice with ketamine/xylazine mixture

- Fix in stereotactic frame and perform minimal craniotomy

- Inject 2-5×10⁵ cells in 2-3 μL of PBS at coordinates relative to bregma (e.g., 2mm anterior, 2mm lateral, 3mm depth)

- Allow 7-10 days for tumor establishment before initiating treatment

3.2.2 Treatment Regimen

- Group Allocation: Randomize animals into treatment groups (minimum n=8/group):

- Vehicle control

- This compound monotherapy (25 mg/kg, oral, daily)

- TMZ (5 mg/kg, oral, 5 days on, 23 days off) + radiotherapy (2 Gy, days 1-5)

- This compound + TMZ + radiotherapy

- Treatment Duration: Continue for 4 weeks or until humane endpoints are reached

- Radiotherapy Administration: Anesthetize mice and deliver focal irradiation using small animal irradiator with proper shielding

3.2.3 Endpoint Assessment

- Survival Analysis: Monitor animals daily; record survival times until predefined endpoint

- Biomarker Evaluation: At sacrifice, collect brain tumors for:

- Pathway analysis: Western blot for PI3K/mTOR signaling components

- Apoptosis assessment: TUNEL staining and cleaved caspase-3 IHC

- Proliferation measurement: Ki-67 immunohistochemistry

- Histopathological Analysis: H&E staining for tumor morphology and invasion assessment

Signaling Pathways and Mechanism of Action

The therapeutic effect of this compound in glioblastoma involves dual inhibition of key signaling nodes in the PI3K/mTOR pathway, which is frequently dysregulated in GBM. The visual below illustrates this compound's mechanism of action and experimental workflow:

Diagram 1: this compound mechanism of action and experimental workflow. This compound directly inhibits PI3K and mTOR complexes, disrupting oncogenic signaling. Red arrows indicate inhibition, blue arrows indicate activation or downstream signaling. The experimental workflow (bottom) outlines key assessment methods.

The molecular mechanisms underlying this compound's anti-tumor effects in glioma include:

Direct kinase inhibition: this compound binds to the ATP-binding cleft of both PI3K and mTOR, simultaneously inhibiting both kinases and preventing the compensatory activation that often occurs with selective inhibitors [3]

Cell cycle modulation: Treatment induces G1-phase cell cycle arrest in monotherapy and enhances G2/M stagnation when combined with TMZ+RT, increasing susceptibility to DNA-damaging agents [1]

Apoptotic induction: Downregulation of anti-apoptotic Bcl-2 (by 34% ± 1.6%) and upregulation of cell cycle inhibitor p27 (by 39% ± 3.4%) promote programmed cell death [1]

MGMT suppression: this compound reduces MGMT protein expression, potentially overcoming a key resistance mechanism to alkylating agents like TMZ [1]

Anti-migratory effects: Significant inhibition of glioma cell migration and invasion, potentially impacting the infiltrative capacity of glioma cells [1]

Combination Therapy Strategies

The therapeutic efficacy of this compound appears enhanced when used in combination with standard care modalities for glioblastoma. Research indicates synergistic effects when this compound is combined with both temozolomide and radiotherapy, potentially addressing the multifaceted resistance mechanisms in GBM.

Table 3: Combination Therapy Effects of this compound in Glioma Models

| Combination | Experimental Model | Key Outcomes | Proposed Mechanisms |

|---|---|---|---|

| This compound + TMZ | A172, SHG44, T98G cells | Enhanced reduction in cell viability; increased apoptosis | MGMT downregulation; enhanced DNA damage |

| This compound + RT | Orthotopic xenograft | Prolonged survival; reduced tumor growth | impaired DNA repair; cell cycle arrest in G2/M phase |

| This compound + TMZ + RT | Orthotopic rat model | Significant survival benefit; tumor growth inhibition | Comprehensive pathway inhibition; multiple cell death mechanisms |

Rationale for Combination Approaches

The molecular rationale for combining this compound with standard therapies includes:

PI3K pathway activation contributes to resistance against both radiotherapy and alkylating chemotherapy, making pathway inhibition a promising sensitizing strategy [1] [5]

This compound pre-treatment followed by TMZ+RT resulted in 44.5 ± 3.5% apoptotic cells in A172 cells, significantly higher than TMZ+RT alone (30.3 ± 1.9%) [1]

The anti-migratory effects of this compound may complement the cytocidal effects of conventional therapies, potentially addressing the infiltrative nature of GBM that limits surgical efficacy [1]

MGMT modulation by this compound may be particularly relevant for TMZ-resistant tumors with high MGMT expression or unmethylated MGMT promoters [1] [6]

Considerations for Research Applications

Blood-Brain Barrier Penetration Factors

When evaluating this compound for neuro-oncology applications, researchers should consider several factors influencing BBB penetration:

Molecular properties: With a molecular weight of 470 Da, this compound falls within a range that may permit some BBB penetration, particularly in disrupted barrier regions [3] [7]

BBTB utilization: The blood-brain tumor barrier in malignant glioma regions exhibits enhanced permeability due to disrupted tight junctions and altered transporter expression, potentially facilitating drug accumulation in tumor tissue [7]

Efflux transporters: P-glycoprotein and other efflux systems at the BBB may limit this compound penetration; co-administration with efflux inhibitors could be considered in preclinical models [7]

Dosing schedule: Extended or metronomic dosing regimens may enhance brain accumulation through sustained exposure rather than peak concentrations

Technical Considerations

Compound formulation: this compound solubility and stability should be optimized for in vivo studies to ensure consistent dosing and reliable pharmacokinetic data

Animal model selection: Orthotopic models that recapitulate the invasive nature of GBM and intact BBB/BTB properties are preferred over subcutaneous models for translational neuro-oncology studies

Biomarker assessment: Incorporate validated pharmacodynamic markers (p-AKT, p-S6) to confirm target engagement in brain tumors alongside efficacy endpoints

Toxicity monitoring: Document weight loss, skin changes, and other potential toxicities associated with PI3K/mTOR inhibition, as these may influence dosing schedules and therapeutic windows

Conclusion

This compound represents a promising dual PI3K/mTOR inhibitor with demonstrated activity in preclinical glioma models. Evidence supports its ability to achieve therapeutically relevant concentrations in brain tumor tissue, particularly in the context of compromised BBB in high-grade gliomas. The compound shows enhanced efficacy when combined with standard care (TMZ + radiotherapy), addressing key resistance mechanisms in GBM. Researchers should implement comprehensive pharmacokinetic assessments alongside efficacy studies to fully characterize the brain penetration profile in their specific models. The provided protocols offer standardized methodologies for evaluating this compound in neuro-oncology applications, supporting robust preclinical development and potential translation to clinical investigation in brain tumor patients.

References

- 1. The dual PI3K/mTOR inhibitor this compound elicits anti-tumor ... [pmc.ncbi.nlm.nih.gov]

- 2. From signalling pathways to targeted therapies [nature.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. The dual PI3K/mTOR inhibitor this compound elicits anti-tumor ... [oncotarget.com]

- 5. Preclinical therapeutic efficacy of a novel blood-brain barrier ... [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming temozolomide resistance in glioma [pmc.ncbi.nlm.nih.gov]

- 7. Strategies to overcome/penetrate the BBB for systemic ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Assessing Dactolisib's Effects on Cancer Cell Migration and Invasion

Introduction to Dactolisib and Cancer Cell Motility

This compound (also known as NVP-BEZ235) is an imidazoquinoline derivative that functions as a potent dual pan-PI3K/mTOR inhibitor with significant implications for cancer metastasis research. The compound simultaneously targets all Class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) along with both mTOR complex 1 and 2, creating a comprehensive blockade of this crucial signaling axis. The PI3K/Akt/mTOR pathway is frequently dysregulated in numerous cancers and plays a fundamental role in regulating cell motility, invasion, and metastatic progression. This pathway's activation enhances cellular survival, protein synthesis, and metabolic adaptations that collectively facilitate the metastatic cascade. Research has demonstrated that this compound exhibits potent anti-migratory and anti-invasive properties across various cancer models, including glioblastoma, lung cancer, and other solid tumors, making it a valuable compound for investigating metastasis mechanisms and developing therapeutic strategies [1] [2] [3].

The significance of targeting migration and invasion processes in cancer research cannot be overstated, as metastasis remains the primary cause of cancer-related mortality. Unlike proliferation assays, which measure cell growth, migration and invasion assays specifically evaluate the directional movement and matrix degradation capabilities of cancer cells—critical steps in the metastatic cascade. This compound's ability to impair these processes positions it as both a promising therapeutic candidate and a valuable research tool for elucidating the molecular mechanisms underlying cancer metastasis. These application notes provide detailed protocols and methodological considerations for researchers investigating this compound's effects on cancer cell motility, with the goal of standardizing approaches and enhancing reproducibility across laboratories [1] [3].

Quantitative Effects of this compound on Migration and Invasion

The anti-migratory and anti-invasive effects of this compound have been quantitatively demonstrated across multiple cancer cell lines using standardized assay systems. The table below summarizes key findings from published studies regarding this compound's efficacy in inhibiting cancer cell motility:

Table 1: Quantitative Effects of this compound on Cancer Cell Migration and Invasion

| Cancer Type | Cell Line | Assay Type | This compound Concentration | Exposure Time | Inhibition Effect | Citation |

|---|---|---|---|---|---|---|

| Glioblastoma | A172 | Wound Healing | 20 nM | 24 hours | Significant inhibition | [1] |

| Glioblastoma | SHG44 | Transwell Invasion | 20 nM | 24 hours | ~50% reduction | [1] |

| Glioblastoma | T98G | Wound Healing | 20 nM | 24 hours | Significant inhibition | [1] |

| Lung Cancer | A549 | Transwell Migration | Not specified | 24 hours | Notable inhibition | [4] |

| Prostate Cancer | Preclinical models | Migration/Invasion | 200-400 mg/kg (in vivo) | Multiple doses | Significant suppression | [2] |

The consistent inhibition across diverse cancer types underscores this compound's broad activity against cellular motility mechanisms. In glioblastoma models, this compound not only reduced basal migration and invasion but also significantly enhanced the efficacy of standard care treatments (temozolomide + radiotherapy). The combination approach resulted in greater suppression of migratory and invasive capabilities compared to single-modality treatments, suggesting that this compound may overcome certain resistance mechanisms associated with conventional therapies [1].

The concentration of this compound required for effective migration and invasion inhibition (typically in the nanomolar range) is generally consistent with concentrations that effectively suppress PI3K/mTOR signaling, as evidenced by reduced phosphorylation of Akt and other downstream effectors. This correlation supports the premise that the anti-migratory effects are mediated primarily through target engagement and pathway inhibition rather than non-specific cytotoxicity. Researchers should note that the optimal concentration may vary depending on specific cell line characteristics, culture conditions, and the presence of concurrent treatments, necessitating preliminary dose-finding experiments for each experimental system [1] [5].

Detailed Migration Assay Protocols

Transwell Migration Assay

The Transwell migration assay measures the directional movement of cells through a porous membrane toward a chemoattractant stimulus, modeling the critical early step of metastasis where cells move toward favorable environments.

Protocol Steps:

- Cell Preparation: Harvest exponentially growing cells and resuspend in serum-free medium at a density of 2.5×10⁴ cells/mL for A549 or similar lines. Adjust density based on cell type and migratory capacity [1] [6].

- Drug Treatment: Prepare this compound working solutions in serum-free medium. Add this compound to cell suspensions at final concentrations ranging from 10-40 nM based on dose-response characteristics. Include DMSO vehicle controls [1].

- Assemble Chambers: Seed 200-300 µL of cell suspension into the upper chamber of Transwell inserts (8.0-μm pore size). Add 500-600 µL of complete medium with 10% FBS as a chemoattractant to the lower chamber.

- Incubation: Incubate assemblies for 18-24 hours at 37°C in a 5% CO₂ humidified incubator to allow migration.

- Fixation and Staining: Carefully remove non-migrated cells from the upper membrane surface with a cotton swab. Fix migrated cells on the lower membrane surface with 4% paraformaldehyde for 10 minutes, then stain with 0.2% crystal violet for 15 minutes [6].

- Quantification: Capture images of five random fields per membrane using phase-contrast microscopy at 100-200× magnification. Count migrated cells manually or using image analysis software (e.g., ImageJ). Express results as percentage inhibition relative to vehicle-treated controls [1] [6].

Technical Considerations:

- Maintain a stable concentration gradient between chambers; avoid disturbing the assembly during handling.

- Include a positive control (e.g., cells with known high migratory capacity) and negative control (e.g., serum-free medium in both chambers) for assay validation.

- Ensure cell viability exceeds 90% at the this compound concentrations used to confirm that reduced migration isn't secondary to cytotoxicity [1] [6].

Wound Healing (Scratch) Assay

The wound healing assay measures two-dimensional cell migration into a mechanically created "wound," simulating cell movement during tissue repair and metastasis.

Protocol Steps:

- Cell Seeding: Plate cells in 6-well or 12-well plates at ~80-90% confluence and allow to adhere overnight.

- Wound Creation: Create a uniform scratch wound using a 200 µL sterile pipette tip across the cell monolayer. Wash gently with PBS to remove detached cells.

- Drug Treatment: Add fresh medium containing this compound at 10-40 nM concentrations. Include vehicle controls and reference inhibitors if appropriate.

- Image Acquisition: Immediately capture images at the wound location (time 0) using phase-contrast microscopy. Mark positions for consistent relocation. Continue imaging at 4-6 hour intervals for 24-48 hours.

- Analysis: Measure wound area at each time point using image analysis software. Calculate percentage wound closure: [(Area t₀ - Area tₓ)/Area t₀] × 100. Compare this compound-treated samples to controls [1].

Technical Considerations:

- Maintain consistent scratch width and recording positions across experimental conditions.

- Use low-serum conditions (0.5-2% FBS) to minimize proliferation effects while permitting migration.

- For automated analysis, several specialized software tools are available (e.g., TScratch, ImageJ plugins) that can quantify wound closure dynamics [1].

Detailed Invasion Assay Protocols

Matrigel Transwell Invasion Assay

The Matrigel Transwell invasion assay evaluates the capacity of cells to degrade and migrate through a basement membrane extract, modeling the critical step where cancer cells invade through the extracellular matrix during metastasis.

Protocol Steps:

- Matrix Preparation: Thick Matrigel on ice. Dilute with cold serum-free medium if necessary (typically 1:3 to 1:5 dilution). Add 100-200 µL to the upper chamber of Transwell inserts and distribute evenly. Allow to polymerize for 1-2 hours at 37°C [1] [6].

- Cell Preparation: Harvest, count, and resuspend cells in serum-free medium at 2.5×10⁴ cells/mL. Add this compound at working concentrations (typically 10-40 nM). Pre-treat cells with this compound for 4-6 hours before seeding to allow pathway inhibition.

- Assemble Chambers: Seed 200-300 µL of cell suspension into Matrigel-coated upper chambers. Add 500-600 µL of complete medium with 10-20% FBS as a chemoattractant to lower chambers.

- Incubation: Allow invasion to proceed for 22-48 hours at 37°C in a 5% CO₂ humidified incubator. Duration depends on cell type and invasive capacity.

- Processing: Remove non-invaded cells from the upper Matrigel surface with a cotton swab. Fix invaded cells on the lower membrane with cold methanol for 10 minutes, then stain with 0.2% crystal violet for 15 minutes.

- Quantification: Capture images of five random fields per membrane. Count invaded cells manually or using image analysis software. Normalize to vehicle control to calculate percentage inhibition [1] [6].

Technical Considerations:

- Maintain Matrigel temperature during preparation to prevent premature polymerization.

- Ensure uniform coating thickness across replicates for consistent results.

- Include Matrigel-free controls to distinguish between migration and true invasion.

- Consider fluorescent labeling of cells for more automated, high-throughput quantification if available [1] [6].

Spheroid Invasion Assay

The spheroid invasion assay provides a three-dimensional model that more closely recapitulates the tumor microenvironment, allowing assessment of invasive capacity in a context with cell-cell interactions and spatial constraints.

Protocol Steps:

- Spheroid Formation: Generate uniform spheroids using hanging drop method (500-1000 cells/drop) or ultra-low attachment plates. Culture for 48-72 hours until compact spheroids form.

- Embedding: Carefully transfer individual spheroids to wells containing collagen or Matrigel matrix. Allow matrix polymerization at 37°C for 30-60 minutes.

- Treatment: Add culture medium containing this compound at 10-40 nM concentrations. Include vehicle controls.

- Monitoring: Capture images immediately after treatment (time 0) and at 24-hour intervals for 3-5 days using brightfield or confocal microscopy.

- Analysis: Measure spheroid area and invasive protrusion length using image analysis software. Calculate invasion index: (Area at tₓ - Area at t₀)/Area at t₀. Compare this compound-treated spheroids to controls [5].

Technical Considerations:

- Ensure consistent spheroid size at experiment initiation for reproducible results.

- Use matrix concentrations that permit invasion while providing structural support (typically 2-4 mg/mL collagen).

- For deeper imaging, consider optical clearing techniques or confocal microscopy with z-stack acquisition.

Signaling Mechanisms and Molecular Assessment

Pathway Inhibition Analysis

This compound exerts its anti-migratory and anti-invasive effects primarily through potent inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell motility, cytoskeletal reorganization, and matrix degradation. Researchers should confirm target engagement and pathway inhibition through these molecular analyses:

Western Blot Protocol for Pathway Components:

- Cell Treatment and Lysis: Treat cells with this compound (10-40 nM) for 4-24 hours. Wash with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine protein concentration using BCA assay. Load 20-30 μg per lane on 8-12% SDS-PAGE gels.

- Electrophoresis and Transfer: Separate proteins by electrophoresis and transfer to nitrocellulose or PVDF membranes.

- Immunoblotting: Probe with primary antibodies against:

- Visualization and Analysis: Use HRP-conjugated secondary antibodies with enhanced chemiluminescence detection. Perform densitometric analysis to quantify band intensities.

Expected Results: Effective this compound treatment should show dose-dependent reduction in p-Akt levels, indicating successful pathway inhibition. This correlates with increased p27 (cell cycle regulator) and decreased Bcl-2 (anti-apoptotic protein) expression, consistent with the observed anti-migratory and pro-apoptotic effects [1].

Table 2: Key Molecular Changes Associated with this compound Treatment in Migration and Invasion

| Molecular Marker | Change with this compound | Functional Significance | Assessment Method |

|---|---|---|---|

| p-Akt (Ser473) | Decreased | Direct indicator of PI3K/mTOR pathway inhibition | Western Blot |

| mTOR activity | Decreased | Direct target engagement confirmation | Western Blot |

| p27 | Increased | Cell cycle arrest contribution | Western Blot, Protein Array |

| Bcl-2 | Decreased | Reduced anti-apoptotic signaling | Western Blot, Protein Array |

| MMP-2/MMP-9 | Decreased | Reduced extracellular matrix degradation | Zymography, RT-qPCR |

| FAK phosphorylation | Decreased | Reduced integrin signaling and motility | Western Blot |

The following diagram illustrates the molecular mechanisms through which this compound inhibits cancer cell migration and invasion:

Diagram 1: Molecular mechanisms of this compound in migration and invasion inhibition. This compound (red) directly inhibits PI3K and mTOR (yellow), key components of the signaling pathway. This inhibition reduces downstream processes that promote migration and invasion (green) while modulating key regulatory proteins (blue) that ultimately suppress cancer cell migration and invasion (red octagons).

Additional Molecular Assessments

Gene Expression Analysis: Evaluate changes in epithelial-mesenchymal transition (EMT) markers following this compound treatment using RT-qPCR:

- RNA Isolation: Extract total RNA using TRIzol or column-based kits.

- cDNA Synthesis: Reverse transcribe 1 μg RNA using reverse transcriptase.

- qPCR: Perform quantitative PCR with primers for:

- E-cadherin (epithelial marker, expected to increase)

- N-cadherin (mesenchymal marker, expected to decrease)

- Vimentin (mesenchymal marker, expected to decrease)

- Snail/Slug (EMT transcription factors, expected to decrease)

- Analysis: Calculate fold changes using the 2^(-ΔΔCt) method with GAPDH as reference [7] [4].

Protein Microarray: For comprehensive signaling assessment, protein microarray analysis can evaluate phosphorylation changes across multiple pathways simultaneously:

- Sample Preparation: Generate cell lysates after this compound treatment.

- Array Processing: Incubate lysates with antibody-coated slides per manufacturer's protocol.

- Data Analysis: Identify significantly altered phosphoproteins, focusing on motility-related pathways (PI3K/Akt, MAPK, FAK/Src) [1].

Technical Considerations and Troubleshooting

Optimization Recommendations

Successful investigation of this compound's effects on migration and invasion requires careful optimization of several parameters:

Dose-Response Considerations:

- Conduct preliminary viability assays (MTS/MTT) to establish non-cytotoxic concentrations that specifically affect motility.

- Test a dose range of 1-100 nM this compound, with typical effective concentrations between 10-40 nM.

- Include time-course experiments to determine optimal treatment duration before assay initiation (typically 4-24 hours pre-treatment) [1] [5].

Cell Line-Specific Considerations:

- Account for baseline migration rates when determining seeding density and assay duration.

- Consider mutation status of PI3K pathway components (PIK3CA, PTEN) which may influence this compound sensitivity.

- Evaluate EMT status naturally, as mesenchymal-like cells may respond differently than epithelial-like cells [4].

Assay Validation:

- Include appropriate positive controls (e.g., PI3K/mTOR pathway inhibitors like LY294002) to confirm assay sensitivity.

- Use migration-specific inhibitors (e.g., FAK inhibitors) as comparative controls.

- Ensure reproducibility through independent replicates (minimum n=3) [1] [6].

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for this compound Migration and Invasion Assays

| Problem | Potential Causes | Solutions |

|---|---|---|

| No inhibition observed | Insufficient pathway inhibition | Verify target engagement with western blot for p-Akt; Increase this compound concentration (up to 100 nM); Extend pre-treatment time |

| Excessive cytotoxicity | Concentration too high | Reduce this compound concentration (try 1-10 nM); Shorten treatment duration; Verify >90% viability in parallel assays |

| High variability between replicates | Inconsistent cell seeding | Standardize cell counting method; Use automated dispensers for uniform seeding; Ensure single cell suspension |

| Poor invasion through Matrigel | Matrix too thick | Dilute Matrigel (1:5-1:8); Reduce polymerization time; Validate with highly invasive positive control cell line |

| Weak or no chemoattractant effect | Inadequate FBS concentration | Increase FBS to 10-20% in lower chamber; Verify serum lot efficacy; Consider specific growth factors as alternatives |

| Altered morphology without migration effects | Off-target effects | Include additional PI3K/mTOR inhibitors for comparison; Assess specific pathway components; Consider cell health metrics |

Additional Considerations:

- Drug Solubility: this compound requires DMSO for solubilization. Maintain final DMSO concentration ≤0.1% in all treatments, including vehicle controls.

- Stability: Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.

- Combination Treatments: When combining this compound with other agents (e.g., temozolomide, radiation), conduct matrix experiments to identify potential synergistic, additive, or antagonistic effects [1] [5].

Conclusion

These application notes provide comprehensive protocols for assessing the anti-migratory and anti-invasive properties of this compound across various assay systems. The consistent demonstration that this compound effectively suppresses cancer cell motility through PI3K/mTOR pathway inhibition highlights its value as both a research tool and investigational therapeutic agent. The detailed methodologies outlined here enable researchers to rigorously evaluate this compound's effects on metastasis-related processes, contributing to our understanding of PI3K/mTOR signaling in cancer progression and therapeutic resistance.

When implementing these protocols, researchers should consider cell line-specific characteristics, conduct appropriate preliminary optimization, and include comprehensive molecular analyses to confirm mechanism of action. Standardization of these approaches across laboratories will enhance data comparability and accelerate our understanding of this compound's potential in combating cancer metastasis.

References

- 1. The dual PI3K/mTOR inhibitor this compound elicits anti-tumor ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. Targeting PI3K/Akt signal transduction for cancer therapy [nature.com]

- 4. mammalian target of rapamycin inhibitor resistant lung ... [nature.com]

- 5. This compound (NVP-BEZ235) toxicity in murine brain tumour models [bmccancer.biomedcentral.com]

- 6. FRAS1 knockdown reduces A549 cells migration and ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of A549 Lung Cancer Cell Migration and Invasion ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Dactolisib Synergistic Combinations with Cisplatin and Sericin for Cancer Therapy

Introduction to Dactolisib and Rationale for Combination Therapies

This compound (BEZ235, NVP-BEZ235) is a potent dual PI3K/mTOR inhibitor that targets the ATP-binding pocket of these enzymes, demonstrating significant anticancer activity across various preclinical models. As an imidazo[4,5-c]quinoline derivative, this compound potently inhibits all Class I PI3K isoforms (α, β, δ, γ) with IC50 values ranging from 4-75 nM and mTOR with an IC50 of 21 nM [1]. The PI3K/AKT/mTOR pathway represents a central signaling cascade frequently dysregulated in cancer, governing critical cellular processes including survival, proliferation, metabolism, and angiogenesis. However, the efficacy of single-agent targeted therapies like this compound is often limited by compensatory mechanisms, toxicities at effective doses, and development of resistance mechanisms [2] [3].

Combination therapy approaches have emerged as strategic solutions to overcome these limitations. By targeting multiple pathways simultaneously or enhancing the efficacy of established chemotherapeutics, synergistic combinations can potentially lower required doses of individual agents, reduce toxicity, and overcome compensatory resistance mechanisms. This document provides detailed application notes and experimental protocols for two promising synergistic combinations: this compound with the platinum-based chemotherapeutic cisplatin, and this compound with the natural silk protein sericin. These combinations employ distinct mechanisms to enhance anticancer efficacy while potentially reducing side effects, offering valuable approaches for researchers investigating novel combination therapies for aggressive malignancies.

This compound-Cisplatin Synergistic Combination

Mechanism of Synergy and Therapeutic Advantages

The combination of this compound with cisplatin represents a rationally designed approach to enhance the efficacy of platinum-based chemotherapy. Cisplatin (CDDP) is one of the most widely used chemotherapeutic agents for solid tumors and hematologic malignancies, primarily functioning through the formation of DNA cross-links that trigger DNA damage response and apoptosis. However, its clinical utility is significantly limited by dose-limiting toxicities, short elimination half-life, and the development of drug resistance [4]. The strategic combination with this compound addresses several of these limitations through multifaceted mechanisms of synergy:

Enhanced DNA Damage and Apoptosis: The carrier-free CDDP-BEZ nanoparticles significantly augment DNA damage compared to cisplatin monotherapy, leading to activation of mitochondria-dependent apoptosis pathways. This enhanced apoptotic response results from the complementary mechanisms of cisplatin-induced DNA damage and this compound-mediated inhibition of survival signals [4].

PI3K/AKT/mTOR Pathway Inhibition: this compound provides potent dual inhibition of both PI3K and mTOR complexes, effectively suppressing a critical pro-survival signaling axis that cancer cells frequently utilize to evade chemotherapy-induced cell death. This pathway inhibition is particularly important given that PI3K/AKT activation is a established mechanism of resistance to platinum-based therapies [5] [6].

Metastasis Suppression: CDDP-BEZ nanoparticles demonstrate significant inhibition of tumor migration and metastasis in both in vitro and in vivo models, addressing one of the most challenging aspects of advanced cancer management. This anti-metastatic effect represents a crucial advantage beyond mere cytotoxicity [4].

Carrier-Free Nanoparticle Platform: The innovative self-assembled nanoparticles composed solely of coordinated cisplatin and this compound eliminate the need for additional carrier materials, potentially reducing excipient-related toxicity while ensuring precise stoichiometric drug ratios. These nanoparticles exhibit pH-responsive drug release, favoring drug delivery in the acidic tumor microenvironment [4].

Quantitative Synergy Data

Table 1: Efficacy Parameters of this compound-Cisplatin Combination

| Parameter | Cisplatin Alone | This compound Alone | CDDP-BEZ Nanoparticles | Experimental Model |

|---|---|---|---|---|

| Cell Viability Reduction | Moderate | Dose-dependent | Significant enhancement | Multiple cancer cell lines |

| DNA Damage | Baseline | Minimal | Augmented | γ-H2AX staining |

| Apoptosis Induction | Moderate | Moderate | Synergistic enhancement | Annexin V/PI staining |

| Migration/Invasion | Limited effect | Better than control | Significant inhibition | Wound healing, invasion assays |

| PI3K/mTOR Inhibition | None | Significant | Enhanced inhibition | p-AKT, mTOR western blotting |

| In Vivo Efficacy | Moderate | Moderate | Enhanced tumor growth inhibition | Mouse xenograft models |

Protocol: Formulation and Characterization of Carrier-Free CDDP-BEZ Nanoparticles

2.3.1 Nanoparticle Synthesis

- Materials: Cisplatin (commercially available), this compound (BEZ235, Selleckchem, Cat. No. S1009), dimethyl sulfoxide (DMSO), acetone, deionized water.

- Equipment: Sonicator, magnetic stirrer, centrifuge, dialysis membrane (MWCO 3.5 kDa), lyophilizer.

- Procedure:

- Prepare separate stock solutions of cisplatin (10 mM in DMSO) and this compound (10 mM in DMSO).

- Mix the two drug solutions at a 1:1 molar ratio under continuous magnetic stirring at room temperature.

- Add the mixed drug solution dropwise to 10 volumes of acetone while sonicating at 100 W power output.

- Continue sonication for 10 minutes to ensure uniform nanoparticle formation.

- Evaporate organic solvents under reduced pressure using a rotary evaporator.

- Resuspend the nanoparticle pellet in phosphate-buffered saline (PBS, pH 7.4) and dialyze against distilled water for 24 hours to remove residual solvents.

- Lyophilize the nanoparticles for 48 hours to obtain a stable powder for characterization and biological studies.

2.3.2 Nanoparticle Characterization

- Particle Size and Zeta Potential: Determine using dynamic light scattering (Malvern Zetasizer). Typical CDDP-BEZ nanoparticles exhibit sizes of 150-200 nm with a polydispersity index <0.2 and zeta potential of -15 to -20 mV [4].

- Drug Loading and Encapsulation Efficiency: Calculate using high-performance liquid chromatography (HPLC). The carrier-free system typically achieves high drug loading (>80%) due to the absence of additional excipients.

- pH-Responsive Drug Release: Evaluate using dialysis method at different pH values (7.4, 6.5, 5.5). CDDP-BEZ nanoparticles demonstrate accelerated release under acidic conditions, with approximately 80% drug release at pH 5.5 compared to 40% at pH 7.4 over 48 hours [4].

- Transmission Electron Microscopy: Confirm spherical morphology and uniform size distribution.

This compound-Sericin Synergistic Combination

Mechanism of Synergy and Therapeutic Advantages

The combination of this compound with sericin represents an innovative approach that leverages natural biomaterials to enhance the therapeutic index of targeted therapies. Sericin is a silk-derived glycoprotein traditionally considered a waste product in silk processing but now recognized for its valuable biomedical properties, including biocompatibility, biodegradability, and amphipathic nature [7] [8]. The strategic combination with this compound offers multiple advantages: